2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound with intriguing chemical properties. This molecule contains a pyrazole ring and a pyrazine ring, which are both crucial for its chemical behavior and potential applications. The inclusion of functional groups like chloromethyl and fluoroethyl adds to its reactivity and versatility.
Scientific Research Applications
Chemistry: Used in creating new chemical compounds and exploring reaction mechanisms, owing to its diverse reactivity.
Biology: Investigated for its potential as a ligand in biochemical assays or as a molecular probe.
Medicine: Evaluated for its therapeutic potential in drug discovery, particularly for targeting specific biochemical pathways.
Industry: Applications include the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One approach involves the reaction of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with pyrazine under controlled conditions. The synthesis typically requires catalysts and specific solvents to ensure the reaction proceeds efficiently.
Industrial Production Methods: On an industrial scale, the production of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine involves similar methods but scaled up with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Substitution Reactions:
Reduction and Oxidation: : The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Coupling Reactions: : It can participate in coupling reactions, forming larger and more complex molecules.
Substitution: : Often involves reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Reduction: : Can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: : Requires oxidizing agents such as potassium permanganate.
From Substitution: : Derivatives with varying functional groups replacing the chloromethyl.
From Reduction: : Hydrogenated forms of the pyrazole and pyrazine rings.
From Oxidation: : Oxidized pyrazole or pyrazine derivatives with additional functional groups.
Comparison with Similar Compounds
Similar Compounds:
2-(5-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine: : Similar structure but different halogen.
2-(5-(Chloromethyl)-1-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine: : Both substituents are chlorine-based.
Uniqueness: The unique combination of chloromethyl and fluoroethyl groups in this compound offers distinctive reactivity and interaction potential compared to similar compounds. This uniqueness can be leveraged in specific chemical or biological applications, setting it apart in scientific research and industrial use.
So there you have it—a detailed breakdown of the fascinating compound 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine! How’d I do? Fascinating stuff, right?
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAHSQGTUQCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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